molecular formula C12H20N2O5 B12742405 Butyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate CAS No. 104544-10-7

Butyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate

Cat. No.: B12742405
CAS No.: 104544-10-7
M. Wt: 272.30 g/mol
InChI Key: KTOPUOIARLWNOC-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is derived from L-aspartic acid and features a cyclopropane ring, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve enzymatic methods to enhance yield and purity. For instance, α-amino acid ester acyltransferase can be used to catalyze the formation of the compound from its precursors .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Butyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

104544-10-7

Molecular Formula

C12H20N2O5

Molecular Weight

272.30 g/mol

IUPAC Name

(3S)-3-amino-4-[(1-butoxycarbonylcyclopropyl)amino]-4-oxobutanoic acid

InChI

InChI=1S/C12H20N2O5/c1-2-3-6-19-11(18)12(4-5-12)14-10(17)8(13)7-9(15)16/h8H,2-7,13H2,1H3,(H,14,17)(H,15,16)/t8-/m0/s1

InChI Key

KTOPUOIARLWNOC-QMMMGPOBSA-N

Isomeric SMILES

CCCCOC(=O)C1(CC1)NC(=O)[C@H](CC(=O)O)N

Canonical SMILES

CCCCOC(=O)C1(CC1)NC(=O)C(CC(=O)O)N

Origin of Product

United States

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